6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid
Overview
Description
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is a synthetic compound belonging to the class of steroids. It is primarily used as an intermediate in the synthesis of corticosteroids, such as fluticasone propionate, which are widely used in medical applications for their anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from androstene derivatives. The process typically involves:
Oxidation: To introduce oxygen functionalities at specific positions.
Fluorination: To add fluorine atoms at the 6a and 9a positions.
Hydroxylation: To introduce hydroxyl groups at the 11b and 17a positions.
Methylation: To add a methyl group at the 16a position.
Thioketal Formation: To form the carbothioic acid group at the 17b position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and reagents that are optimized for efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: Commonly using reagents like chromium trioxide or potassium permanganate.
Fluorination: Using agents such as Selectfluor or xenon difluoride.
Hydroxylation: Employing reagents like osmium tetroxide or hydroboration-oxidation.
Methylation: Using methyl iodide or dimethyl sulfate.
Thioketal Formation: Using reagents like thiocyanates or thioacetates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Fluorination: Selectfluor in acetonitrile.
Hydroxylation: Osmium tetroxide in t-butanol.
Methylation: Methyl iodide in methanol.
Thioketal Formation: Thiocyanate in the presence of a base.
Major Products Formed: The major products include intermediates and by-products that are further purified to obtain the desired compound. These by-products are often recycled or treated to minimize waste.
Scientific Research Applications
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of corticosteroids. It is also used in the study of steroid biosynthesis and metabolism. In the field of medicine, it contributes to the development of anti-inflammatory drugs. Additionally, it has applications in the chemical industry for the synthesis of other steroid derivatives.
Mechanism of Action
The compound exerts its effects through its conversion into active corticosteroids, which bind to glucocorticoid receptors in cells. This binding leads to the modulation of gene expression and the production of anti-inflammatory proteins. The molecular targets include various inflammatory pathways, and the pathways involved are those related to the immune response and inflammation.
Comparison with Similar Compounds
Fluticasone Propionate: A corticosteroid used for its anti-inflammatory properties.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects.
Prednisone: A synthetic corticosteroid used to treat inflammation and immune responses.
Uniqueness: 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is unique due to its specific fluorine and hydroxyl substitutions, which enhance its activity and stability compared to other corticosteroids.
This compound plays a crucial role in the pharmaceutical industry and scientific research, contributing to the development of effective anti-inflammatory treatments. Its unique structure and properties make it a valuable intermediate in the synthesis of corticosteroids.
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Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJUXBOZSWZMM-IDIDPBNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019405 | |
Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80473-92-3 | |
Record name | 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80473-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha,9alpha-Difluoro-11beta,17alpha-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carbothioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080473923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,8S,10S,11S,13R,14R,15S,17S)-1,8-difluoro- 14,17dihydroxy-2,13,15-trimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-14-carbothioic S-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.,9.ALPHA.-DIFLUORO-11.BETA.,17.ALPHA.-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOTHIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ED6D7A2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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